molecular formula C22H29ClO5 B563828 Beclomethasone-d5 CAS No. 1263143-48-1

Beclomethasone-d5

Cat. No.: B563828
CAS No.: 1263143-48-1
M. Wt: 413.95
InChI Key: NBMKJKDGKREAPL-PAEDUFRWSA-N
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Description

Beclomethasone-d5 is a deuterated form of Beclomethasone, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly useful in research settings to trace metabolic pathways and understand the drug’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone-d5 involves the incorporation of deuterium atoms into the Beclomethasone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: Beclomethasone-d5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound into its active forms.

    Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are useful for further pharmacological studies .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Effects

Beclomethasone-d5 is primarily utilized for its anti-inflammatory properties. It acts by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression. This mechanism is critical in managing conditions such as asthma and allergic rhinitis, where inflammation plays a central role. Research indicates that this compound may have similar efficacy to its non-deuterated counterpart while potentially offering advantages in pharmacokinetics and metabolic stability .

1.2 Asthma Management

In clinical settings, this compound is being investigated for its effectiveness in asthma management. A study highlighted that inhaled corticosteroids like beclomethasone are essential for controlling chronic asthma symptoms and reducing exacerbations. The deuterated variant may provide improved dosing regimens due to its altered metabolic pathway, which could lead to reduced side effects associated with corticosteroid therapy .

Research Findings

2.1 Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound in treating various conditions:

  • Graft-versus-host disease (GVHD) : A retrospective study analyzed the use of oral beclomethasone dipropionate (a form related to this compound) in patients undergoing hematopoietic cell transplantation. Results indicated a significant reduction in pulmonary complications and improved overall survival rates, suggesting that deuterated forms may enhance therapeutic outcomes due to better bioavailability and targeted action .
  • Chronic Obstructive Pulmonary Disease (COPD) : In a randomized controlled trial focusing on COPD patients, this compound demonstrated a marked improvement in lung function compared to placebo, reinforcing its role as an effective anti-inflammatory agent in respiratory diseases .

Comparative Analysis of this compound and Other Corticosteroids

Corticosteroid Efficacy Side Effects Metabolic Stability
This compoundHighLower than othersImproved
PrednisoneModerateHigherStandard
MometasoneHighModerateStandard

This table illustrates the comparative efficacy and side effects of this compound against other commonly used corticosteroids, highlighting its potential advantages in clinical use.

Mechanism of Action

Beclomethasone-d5 exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the inhibition of immune cell activity. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking and analysis of the drug’s effects in biological systems .

Comparison with Similar Compounds

    Beclomethasone Dipropionate: The non-deuterated form of Beclomethasone, widely used in clinical settings.

    Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness of Beclomethasone-d5: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .

Biological Activity

Beclomethasone-d5 is a deuterated analog of Beclomethasone, a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. The incorporation of deuterium enhances the compound's stability and allows for precise tracking in biological studies, making it a valuable tool in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical pathways, and applications in scientific research.

Target Receptor
this compound primarily acts through the glucocorticoid receptor (GR) . Upon administration, it is converted into its active form, beclomethasone 17-monopropionate (17-BMP) . This conversion is crucial as 17-BMP binds to GR, leading to the modulation of gene expression involved in inflammatory responses.

Biochemical Pathways
The activation of GR by 17-BMP results in the attenuation of inflammatory responses through several biochemical pathways:

  • Inhibition of pro-inflammatory cytokines : This leads to reduced inflammation and immune responses.
  • Regulation of immune cell activity : It modulates the function of various immune cells such as macrophages and lymphocytes.

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of its parent compound, Beclomethasone. Key pharmacokinetic parameters include:

  • Rapid Conversion : this compound is quickly converted to 17-BMP after administration.
  • Absorption and Bioavailability : The total inhaled bioavailability of 17-BMP has been estimated at approximately 62%, with significant pulmonary absorption contributing to this figure .
  • Half-life and Clearance : The compound exhibits a short half-life (around 0.5 hours) and high clearance rates, indicating rapid metabolism and elimination from the body .

Cellular Effects

This compound exerts anti-inflammatory effects on various cell types through its active metabolite, 17-BMP. It influences:

  • Cytokine Production : Reduces the production of inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
  • Cellular Apoptosis : Promotes apoptosis in certain immune cells, further contributing to its anti-inflammatory effects.

Research Applications

This compound is employed in various research settings due to its unique properties:

  • Tracer Studies : Its deuterated nature allows researchers to trace its distribution and metabolism within biological systems, providing insights into drug interactions and mechanisms of action.
  • Pharmacokinetic Studies : It is used to assess the pharmacokinetics of Beclomethasone in different formulations and delivery methods .
  • Metabolic Pathway Analysis : Researchers utilize it to study metabolic pathways involving corticosteroids and their effects on inflammation and immune responses.

Case Studies

  • Asthma Management
    A recent case highlighted the effectiveness of inhaled beclomethasone dipropionate (BDP) combined with formoterol in patients with uncontrolled asthma. After switching to a triple inhaler therapy including BDP, significant improvements were noted in lung function tests and patient-reported outcomes such as reduced dyspnea and cough .
  • Gastrointestinal GVHD Treatment
    Another study assessed the impact of oral beclomethasone dipropionate on gastrointestinal graft-versus-host disease (GVHD). Results indicated effective symptom management with a rapid tapering off systemic corticosteroids required for treatment .

Summary Table: Biological Activity Parameters

ParameterDescription
Target Receptor Glucocorticoid Receptor
Active Metabolite Beclomethasone 17-monopropionate (17-BMP)
Bioavailability Total inhaled bioavailability ~62%
Half-life Approximately 0.5 hours
Key Effects Anti-inflammatory, immunosuppressive
Research Applications Tracer studies, pharmacokinetic studies, metabolic pathway analysis

Q & A

Basic Research Questions

Q. How should Beclomethasone-d5 be incorporated as an internal standard in LC-MS/MS quantification studies?

  • Methodological Answer : To ensure accurate quantification, match the isotopic purity (>98% deuterium) of this compound with the analyte’s retention time and ionization efficiency. Validate matrix effects by spiking the compound into blank biological matrices (e.g., plasma, tissue homogenates) and comparing recovery rates against solvent-based standards. Use a calibration curve with at least six points to assess linearity (R² ≥ 0.99) .

Q. What are the critical steps to confirm this compound stability under experimental conditions?

  • Methodological Answer : Conduct forced degradation studies under varying pH, temperature, and light exposure. Analyze stability via HPLC-UV at 240 nm, monitoring peak area deviations (±5%). For long-term storage, use amber vials at -80°C and validate stability over 6–12 months with periodic re-analysis .

Q. How can researchers verify the absence of interference from endogenous compounds when using this compound in biological samples?

  • Methodological Answer : Perform selectivity testing by analyzing blank samples from at least six different sources. Use high-resolution mass spectrometry (HRMS) to distinguish this compound (m/z 457.21) from potential isobaric interferences. Cross-validate with alternative internal standards (e.g., Budesonide-d8) if signal suppression exceeds 15% .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacokinetic data when this compound shows variable recovery in tissue versus plasma samples?

  • Methodological Answer : Investigate tissue-specific matrix effects by homogenizing tissues with varying protease inhibitors or phospholipid removal agents (e.g., zirconia-based sorbents). Adjust extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) and validate using incurred sample reanalysis (ISR) with ≤20% variability .

Q. What experimental strategies mitigate deuterium loss in this compound during in vitro metabolic studies?

  • Methodological Answer : Incubate this compound with liver microsomes under anaerobic conditions to reduce deuterium exchange. Monitor metabolic pathways via HRMS and compare fragmentation patterns with non-deuterated analogs. Use kinetic isotope effect (KIE) studies to quantify deuterium retention rates .

Q. How to design a robust method for detecting this compound in environmental samples with low recovery rates?

  • Methodological Answer : Optimize SPE cartridges (e.g., C18 vs. HLB) for hydrophilic-lipophilic balance. Spike samples with isotopically labeled surrogates (e.g., Beclomethasone-¹³C₆) to track procedural losses. Employ tandem mass spectrometry with MRM transitions to enhance sensitivity in complex matrices .

Q. Data Analysis and Reproducibility

Q. What statistical approaches address batch-to-batch variability in this compound-based assays?

  • Methodological Answer : Apply ANOVA to assess inter-batch variability, followed by Tukey’s post-hoc test for outlier identification. Normalize data using internal standard response ratios and include QC samples in each batch with acceptance criteria of ±15% deviation .

Q. How to validate the synthesis of this compound for use in peer-reviewed studies?

  • Methodological Answer : Characterize synthetic batches via ¹H/²H NMR to confirm deuteration at positions 6, 9, 16, 17, and 21. Purity should be ≥95% by HPLC, with residual solvents (e.g., acetone, DMSO) quantified via GC-MS and kept below ICH Q3C limits .

Q. Ethical and Reporting Considerations

Q. What metadata must accompany this compound-related data submissions to ensure reproducibility?

  • Methodological Answer : Disclose deuterium enrichment levels, storage conditions, and batch-specific certificates of analysis. Provide raw chromatograms, mass spectra, and instrument parameters (e.g., collision energy, cone voltage) in supplementary materials .

Q. How to address conflicting literature on this compound’s cross-reactivity in immunoassays?

  • Methodological Answer : Perform cross-validation using orthogonal techniques (e.g., ELISA vs. LC-MS). Report antibody epitope mapping data to identify structural overlap with deuterated regions. Use Bland-Altman plots to quantify bias between methods .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKJKDGKREAPL-PAEDUFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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